molecular formula C₂₈H₂₆O₈ B1139916 Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside CAS No. 53598-03-1

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside

Cat. No.: B1139916
CAS No.: 53598-03-1
M. Wt: 490.5
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves the protection of hydroxyl groups followed by benzoylation and benzylidene acetal formation. The process generally includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect carbohydrate metabolism and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is unique due to its specific configuration and the presence of both benzoyl and benzylidene groups. This combination provides distinct chemical properties and biological activities, making it valuable for various research applications .

Properties

IUPAC Name

[(4aR,6R,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMUHSNJRXPSSA-UIMVVKBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53598-03-1
Record name β-D-Galactopyranoside, methyl 4,6-O-(phenylmethylene)-, dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53598-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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